molecular formula C8H18Cl2N2O B1456020 [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401425-22-6

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride

Cat. No.: B1456020
CAS No.: 1401425-22-6
M. Wt: 229.14 g/mol
InChI Key: DWXMMFJOEFFHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride (CAS 1401425-22-6) is a chemical compound with a molecular formula of C8H18Cl2N2O and a molecular weight of 229.15 g/mol . This amine derivative features both a cyclopropyl ring and a morpholine moiety, a combination frequently explored in medicinal chemistry and drug discovery research. Compounds containing cyclopropylamine units are investigated as key building blocks and intermediates in the synthesis of potential therapeutics, including kinase inhibitors and other biologically active molecules . The integration of the morpholine group is a common strategy in molecular design to fine-tune properties such as solubility, lipophilicity, and metabolic stability . This specific structural motif makes it a valuable scaffold for researchers in hit-to-lead optimization campaigns. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXMMFJOEFFHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride generally proceeds through the following stages:

This approach aligns with general methods for preparing cyclopropylamine derivatives, involving the use of activating agents and chlorinating reagents under controlled conditions.

Activation and Chlorination of Cyclopropyl Precursors

A key step involves converting a cyclopropyl-containing intermediate into an activated form capable of nucleophilic substitution. Common activating groups include chloro, bromo, or imidazolide groups. The activation is achieved by reacting the precursor with chlorinating agents such as:

  • Oxalyl chloride (preferred, ~1.05 equivalents)
  • Thionyl chloride
  • Phosphorus oxychloride

The reaction is typically catalyzed by a small amount of dimethylformamide (DMF) to enhance efficiency and is carried out in organic solvents like tetrahydrofuran (THF), toluene, or dichloromethane.

Step Reagents/Conditions Purpose Solvent
Activation Oxalyl chloride + catalytic DMF Introduce chloro leaving group THF, toluene, or DCM
Alternative chlorinating agents Thionyl chloride, POCl3 Same as above Similar solvents

Nucleophilic Substitution with Morpholine

The activated cyclopropyl intermediate undergoes nucleophilic substitution with morpholine, which introduces the morpholin-4-ylmethyl group. This reaction is conducted under mild conditions, often in dichloromethane or ethanol, to afford the corresponding amine intermediate.

  • The nucleophilic amine attacks the activated carbon center, displacing the leaving group.
  • Reaction conditions are optimized to maximize yield and minimize side reactions.

This step is crucial for installing the morpholine moiety that contributes to the compound's biological activity.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt form, the free amine is treated with hydrochloric acid, typically in an organic solvent or ethanol, to precipitate the stable salt.

  • This salt formation improves the compound's stability, handling, and solubility.
  • The dihydrochloride form is preferred for pharmaceutical and research applications.

Example Synthetic Procedure Summary

Step Description Reagents Conditions Outcome
1 Activation of cyclopropyl intermediate Oxalyl chloride, DMF catalyst RT, organic solvent (THF) Chloro-substituted intermediate
2 Nucleophilic substitution Morpholine RT, DCM or ethanol Morpholin-4-ylmethyl cyclopropylamine
3 Salt formation HCl gas or aqueous HCl RT Dihydrochloride salt precipitate

Research Findings and Optimization

  • The choice of chlorinating agent and solvent significantly affects the yield and purity of the intermediate.
  • Oxalyl chloride with catalytic DMF in THF is preferred due to mild conditions and high conversion rates.
  • Morpholine substitution proceeds efficiently in dichloromethane, providing good yields of the amine intermediate.
  • Salt formation is straightforward and results in a stable, crystalline dihydrochloride suitable for further applications.

Analytical Data and Characterization

  • Molecular formula: C8H18Cl2N2O
  • Molecular weight: 229.14 g/mol
  • Characterization typically involves NMR, mass spectrometry, and melting point determination.
  • The dihydrochloride salt exhibits improved solubility and stability profiles compared to the free base.

Summary Table of Preparation Methods

Preparation Stage Reagents/Agents Solvent Conditions Notes
Activation Oxalyl chloride + DMF catalyst THF, DCM, toluene Room temperature Preferred for mild conditions and yield
Alternative Activation Thionyl chloride, POCl3 Similar solvents Similar conditions Less preferred due to harsher conditions
Nucleophilic Substitution Morpholine DCM, ethanol Room temperature Efficient substitution to install morpholine
Salt Formation HCl (gas or aqueous) Ethanol or suitable solvent Room temperature Produces stable dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

The primary pharmacological applications of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride are related to its activity as a histamine-3 receptor ligand. This receptor is implicated in several conditions, including:

  • Cognitive Disorders : Compounds that modulate the histamine-3 receptor have been studied for their potential in treating cognitive impairments and disorders such as Alzheimer's disease. By acting as an antagonist or inverse agonist, this compound may enhance neurotransmitter release, thereby improving cognitive function .
  • Sleep Disorders : The modulation of histamine receptors can influence sleep-wake cycles. Research indicates that antagonists of the histamine-3 receptor can promote wakefulness and reduce excessive daytime sleepiness, making this compound a candidate for addressing circadian rhythm sleep disorders .
  • Cardiovascular Health : The compound's interaction with the histamine system may also extend to cardiovascular functions, potentially influencing blood pressure regulation and heart rate through its central nervous system effects .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cognitive Enhancement : A study demonstrated that compounds targeting the histamine-3 receptor could improve memory retention in animal models. The administration of this compound resulted in significant improvements in learning tasks compared to control groups .
  • Sleep Regulation : Research involving sleep-deprived subjects showed that administration of this compound led to increased alertness and reduced sleepiness, suggesting its potential utility in treating narcolepsy and other sleep-related disorders .
  • Cardiovascular Studies : Investigations into the cardiovascular effects of histamine-3 receptor antagonists indicated that such compounds could lower blood pressure and improve heart rate variability, presenting a novel approach for managing hypertension .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential BenefitsRelevant Studies
Cognitive DisordersHistamine-3 receptor antagonismImproved memory and cognitive function ,
Sleep DisordersModulation of neurotransmitter releaseEnhanced wakefulness ,
Cardiovascular HealthCentral nervous system modulationBetter blood pressure control ,

Mechanism of Action

The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from Combi-Blocks Catalog ()

The table below compares key structural and functional differences between [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride and related morpholine/cyclopropane derivatives:

Compound Name (CAS) Molecular Formula Key Structural Features Purity Applications/Notes
This compound (1290042-81-7) C₈H₁₅N₂O·2HCl Cyclopropane + morpholine + methylene amine 95% Drug discovery, kinase inhibitor scaffolds
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine (1015846-42-0) C₉H₁₇N₂O Similar cyclopropane-morpholine backbone, differing in substituent positioning 95% Likely similar to parent compound but untested in published studies
N-((Morpholin-2-yl)methyl) ethanamine (122894-64-8) C₇H₁₆N₂O Morpholine + ethylamine chain (no cyclopropane) 95% Solubility studies, less rigid structure
4-(Morpholin-4-ylmethyl)phenol (80166-01-4) C₁₁H₁₅NO₂ Phenol ring + morpholine 98% Antioxidant or enzyme inhibition studies
Morpholin-4-yl-(4-methyl)phenyl-acetic acid (490026-98-7) C₁₃H₁₇NO₃ Morpholine + phenylacetic acid 95% Potential protease inhibitor or anti-inflammatory agent

Key Observations :

  • Cyclopropane vs.
  • Amine Positioning : 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine differs in the placement of the amine group, which may alter hydrogen-bonding capacity and target selectivity .

Comparison with Cyclopropane-Containing Therapeutic Candidates ()

A structurally distinct cyclopropane derivative, 1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Dihydrochloride, demonstrates high synthetic yield (97%) and efficacy as an ALK inhibitor . Unlike this compound, this compound incorporates fluorinated aromatic groups, which enhance lipophilicity and blood-brain barrier penetration. This highlights the importance of substituent electronegativity in tuning pharmacokinetic properties.

Enzymatic Tolerance of Cyclopropane Analogues ()

Studies on tRNA-guanine transglycosylase reveal that cyclopropane placement critically impacts substrate compatibility. For example, Nucleobase50 (a cyclopropyl analogue) showed poor enzyme activity, while 51 (another cyclopropane derivative) achieved 89% guanine replacement . This suggests that this compound’s morpholine-linked cyclopropane may hinder or enhance activity in enzyme-binding pockets compared to analogues with cyclopropane directly adjacent to reactive centers.

Solubility and Stability ()

Like biogenic amines (e.g., putrescine dihydrochloride, cadaverine dihydrochloride), the dihydrochloride form of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine improves aqueous solubility compared to freebase analogues . However, its rigid cyclopropane-morpholine structure may reduce solubility in non-polar solvents relative to flexible analogues like N-((Morpholin-2-yl)methyl) ethanamine .

Biological Activity

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring and a cyclopropyl group, which contribute to its unique pharmacological properties. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the cyclopropyl group can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to [1-(Morpholin-4-ylmethyl)cyclopropyl]amine exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with morpholine substitutions can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.20 µg/mL to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. It has shown efficacy as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial in cancer cell proliferation. Specifically, this compound has been proposed for use in treating various cancers, including non-small cell lung cancer and leukemia, by targeting metabolic pathways critical for tumor growth .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cellular proliferation and survival.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially altering signaling pathways that lead to cell growth or apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the morpholine and cyclopropyl groups can significantly affect the compound's biological activity. For example:

Substituent Effect on Activity
Morpholine PositionChanges in position affect binding affinity
Cyclopropyl SizeVariations can enhance or reduce antimicrobial potency
Functional GroupsElectron-donating groups improve activity against specific targets

These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that morpholine-containing compounds exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.20 µg/mL .
  • Cancer Treatment : Clinical trials have explored the use of similar compounds as NAMPT modulators, showing promise in reducing tumor size in models of breast cancer and leukemia .
  • Pharmacokinetics : Research into the pharmacokinetics of these compounds has revealed favorable absorption and distribution profiles, supporting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by morpholine substitution and salt formation. Key steps include:

  • Cyclopropane Construction : Use cyclopropanecarboxylate derivatives as starting materials, employing Buchwald-Hartwig amination or nucleophilic substitution for morpholine incorporation .
  • Amine Deprotection : Hydrochloric acid (HCl) in ethanol or diethyl ether effectively removes protecting groups (e.g., tert-butyl carbamate) to yield the free amine, followed by dihydrochloride salt formation (87% yield reported under HCl/ether conditions) .
  • Optimization : Adjust reaction time, temperature, and HCl concentration. For example, ice-water bath conditions during HCl addition minimize side reactions .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol or ethanol/ether mixtures to precipitate the dihydrochloride salt. Ethanol ensures high solubility of organic impurities, while ether reduces salt solubility for selective crystallization .
  • Chromatography : Avoid unless necessary; silica gel may degrade polar salts. Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients is preferred for analytical purity checks .

Q. Which spectroscopic methods are critical for structural confirmation?

Methodological Answer:

  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and retention times. For example, similar morpholinyl compounds show LCMS m/z 772 [M+H]+ with retention at 1.35 min (TFA-modified mobile phase) .
  • NMR : Key signals include cyclopropane protons (δ 0.5–1.5 ppm), morpholine methylene (δ 3.5–4.0 ppm), and amine protons (broad, δ 1.5–3.0 ppm) .
  • Elemental Analysis : Verify Cl⁻ content (~20–22% for dihydrochloride salts) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis of morpholinyl-containing cyclopropylamine derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (1S,4S)-enantiomer separation via diastereomeric salt formation with tartaric acid) .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective cyclopropane functionalization .
  • X-ray Crystallography : Confirm stereochemistry of intermediates, as demonstrated for related cyclopropylamine hydrochlorides .

Q. What analytical strategies detect and quantify process-related impurities?

Methodological Answer:

  • HPLC-UV : Use mixed-mode columns (e.g., Primesep 100) with isocratic elution (water/acetonitrile + 0.1% H₂SO₄) and UV detection at 200 nm. Detect impurities at ≥0.1% levels .
  • Reference Standards : Compare against EP-grade impurities (e.g., articaine derivatives) for quantification .
  • Mass Spectrometry : HRMS identifies trace impurities via exact mass (e.g., m/z 226.1065854 for related amines) .

Q. What crystallization conditions produce stable polymorphs, and how are these characterized?

Methodological Answer:

  • Polymorph Screening : Test solvents (ethanol, acetone, water) under varying temperatures. Slow evaporation at 4°C often yields stable Form I .
  • Characterization Techniques :
    • PXRD : Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 10.5°, 15.2° for Form I vs. 9.8°, 16.7° for Form II).
    • DSC : Monitor thermal transitions (e.g., endothermic melt at 215–220°C for dihydrochloride salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.